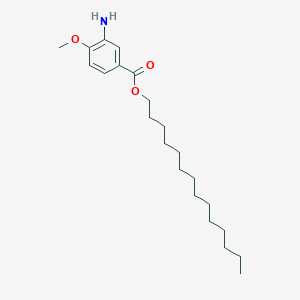

Tetradecyl 3-Amino-4-methoxybenzoate

Vue d'ensemble

Description

Tetradecyl 3-Amino-4-methoxybenzoate is a useful research compound. Its molecular formula is C22H37NO3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Tetradecyl 3-Amino-4-methoxybenzoate has shown promise in the field of medicinal chemistry, particularly in the development of pharmaceuticals. Its structural similarity to other bioactive compounds suggests potential therapeutic applications, especially as an antimicrobial and anticancer agent.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of benzoate compounds exhibit significant antimicrobial properties. This compound could be synthesized and tested for its efficacy against various bacterial strains, contributing to the search for new antibiotics in the face of rising antibiotic resistance .

- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been explored in vitro. Studies have shown that related compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Material Science

In material science, this compound can be utilized as a surfactant or emulsifier due to its amphiphilic nature. This property allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Applications

- Emulsification : The compound can be used in formulations requiring stable emulsions, such as cosmetics and pharmaceuticals. Its effectiveness as a surfactant can be evaluated through surface tension measurements and emulsion stability tests .

- Nanotechnology : this compound may serve as a template for the synthesis of nanoparticles, which can be functionalized for targeted drug delivery systems or as carriers for imaging agents in biomedical applications .

Environmental Science

The environmental applications of this compound are also noteworthy. Its potential use in bioremediation processes has been investigated, particularly in degrading pollutants.

Research Findings

- Pollutant Degradation : Studies have suggested that compounds with similar structures can enhance the biodegradation of organic pollutants in aqueous environments. This compound could be evaluated for its ability to promote microbial activity in contaminated sites .

- Toxicity Assessment : Understanding the environmental impact of this compound is crucial. Toxicity studies can help determine its effects on aquatic life and soil microorganisms, guiding safe usage practices in industrial applications .

Analyse Des Réactions Chimiques

Key Reaction Parameters (Example 3 from ):

| Component | Quantity | Molar Ratio (acid:alkyl halide) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 3-Amino-4-methoxybenzoic acid | 16.7 g (0.1 mol) | 1:1.1 | N,N-dimethylformamide (DMF) | 80°C | 1 hour | 95% |

| Tetradecyl bromide | 30.5 g (0.11 mol) | |||||

| Potassium carbonate | 13.8 g (0.1 mol) |

Mechanism :

-

The carboxylate ion (generated via deprotonation by K₂CO₃) attacks the electrophilic carbon of tetradecyl bromide, forming the ester bond.

-

DMF enhances reactivity by stabilizing intermediates through polar aprotic effects .

Product Characterization :

-

Purity : ≥99% (HPLC)

-

Elemental Analysis :

Reactivity of Functional Groups

The molecule contains three reactive sites: the amino group, methoxy group, and ester moiety.

Amino Group Reactivity

-

Acylation : Reacts with acyl chlorides to form amides (e.g., acetylation with acetic anhydride).

-

Diazotization : Forms diazonium salts under acidic conditions (0–5°C), enabling coupling reactions .

Ester Group Hydrolysis

-

Acidic Hydrolysis : Yields 3-amino-4-methoxybenzoic acid and tetradecanol.

-

Basic Hydrolysis : Forms sodium 3-amino-4-methoxybenzoate and tetradecanol .

Methoxy Group Stability

-

Resists nucleophilic substitution under mild conditions but undergoes demethylation with strong acids (e.g., HBr in acetic acid) .

Stability and Storage Considerations

-

Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures .

-

Light Sensitivity : Degrades under UV exposure due to the aromatic amino group.

-

Recommended Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

Comparative Analysis of Synthetic Methods

Alternative pathways from related compounds:

| Method | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| Nitro Reduction | 3-Nitro-4-methoxybenzoate ester | H₂/Pd-C, MeOH, 50°C | 89% | |

| Direct Esterification | 3-Amino-4-methoxybenzoic acid + Tetradecanol | H₂SO₄, reflux | 78% |

Industrial-Scale Optimization

Propriétés

Numéro CAS |

170082-19-6 |

|---|---|

Formule moléculaire |

C22H37NO3 |

Poids moléculaire |

363.5 g/mol |

Nom IUPAC |

tetradecyl 3-amino-4-methoxybenzoate |

InChI |

InChI=1S/C22H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26-22(24)19-15-16-21(25-2)20(23)18-19/h15-16,18H,3-14,17,23H2,1-2H3 |

Clé InChI |

ITJNEMNJKORDLJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.